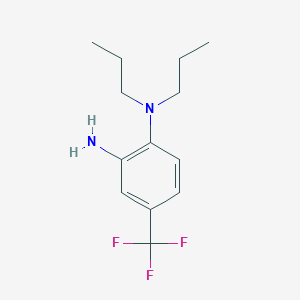

N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves oxidative coupling reactions or electrochemical methods. For instance, the oxidative self-coupling of N,N-dialkylanilines to form benzidines is facilitated by electron-transfer agents such as naphthalene-1,8-diylbis(diphenylmethylium) . Electrochemical synthesis is also a common approach, as seen in the preparation of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives, where controlled-potential electrolysis at a carbon electrode is used . These methods could potentially be adapted for the synthesis of "N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine".

Molecular Structure Analysis

The molecular structure of compounds similar to "N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine" has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of N-(4-methylbenzothiazole-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate was determined, revealing a dihedral angle between the planes of benzothiazole and benzene . Such structural analyses are crucial for understanding the spatial arrangement of atoms and the potential reactivity of the compound.

Chemical Reactions Analysis

The electrochemical behavior of phenylenediamine derivatives has been extensively studied. These compounds can undergo oxidation to form radical cations and other species, as observed in the case of N,N'-diphenyl-1,4-phenylenediamine . The electrogenerated species can participate in further chemical reactions, such as disproportionation or Michael addition with nucleophiles . These findings suggest that "N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine" may also engage in similar electrochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of "N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine". For instance, the stability of radical species like 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl indicates that trifluoromethyl groups can confer stability to radical intermediates . Additionally, the synthesis and characterization of energetic salts demonstrate the potential for high thermal stability and explosive properties in compounds with nitro groups and furazan rings . These properties are essential for applications in materials science and energetic materials research.

Wissenschaftliche Forschungsanwendungen

Weed Control in Agriculture

One significant application of N,N-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine derivatives is in agriculture for weed control. Studies have shown that compounds like prodiamine, a closely related chemical, effectively control weeds in azaleas when applied twice annually. These applications significantly reduced weed presence without harming the azalea plants, demonstrating the compound's utility in maintaining the health and aesthetics of ornamental crops (Frank & Beste, 1984).

Environmental Degradation and Soil Dynamics

Research on the environmental fate of similar compounds, such as trifluralin, highlights their degradation in soil and aquatic environments. Studies indicate that trifluralin undergoes specific abiotic transformations that could significantly affect its persistence and mobility in the environment, emphasizing the need for understanding chemical behaviors to mitigate potential toxic risks to aquatic organisms (Klupinski & Chin, 2003).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, derivatives of N,N-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine have been utilized to explore new compounds and materials. For instance, studies on the molecular and electronic structure of iron complexes containing related ligands provide insights into their potential applications in developing new materials with unique electronic properties (Chłopek et al., 2005).

Analytical Methodology

The chemical's properties also facilitate advancements in analytical methodologies. Research aimed at improving the analytical determination of trifluralin and its metabolites, due to their complex behavior in environmental samples, has led to the development of more efficient methods for their detection and quantification, which is crucial for environmental monitoring and assessing exposure risks (Garimella, Stearman, & Wells, 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-N,1-N-dipropyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHARJOZVHPKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine | |

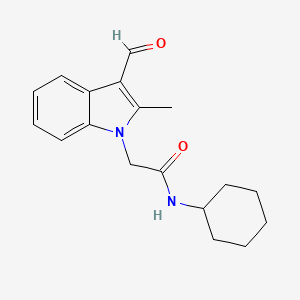

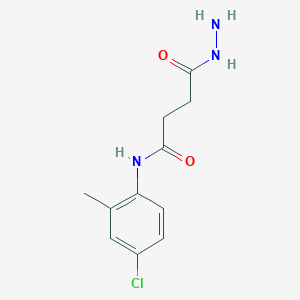

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Nitrophenyl)acetyl]piperidine](/img/structure/B3023172.png)

![N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B3023182.png)

![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3023183.png)